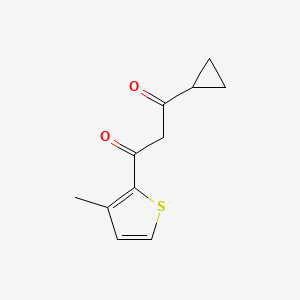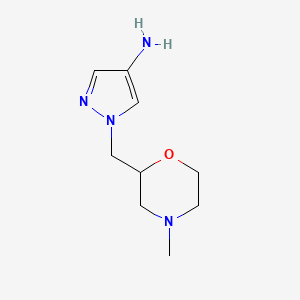
Methyl 1-(p-tolyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(p-tolyl)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a methyl ester group attached to a hydrazine moiety, which is further substituted with a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(p-tolyl)hydrazinecarboxylate typically involves the reaction of p-tolylhydrazine with methyl chloroformate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
[ \text{p-Tolylhydrazine} + \text{Methyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(p-tolyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding hydrazine derivative.
Oxidation: It can be oxidized to form the corresponding azine or diazene compounds.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding hydrazine derivative.
Oxidation: The major products are azine or diazene compounds.
Substitution: The major products are substituted hydrazine derivatives.
Applications De Recherche Scientifique
Methyl 1-(p-tolyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and azines.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 1-(p-tolyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The p-tolyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hydrazinocarboxylate: Similar structure but lacks the p-tolyl group.
Phenylhydrazinecarboxylate: Contains a phenyl group instead of a p-tolyl group.
Ethyl hydrazinocarboxylate: Contains an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 1-(p-tolyl)hydrazinecarboxylate is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. The p-tolyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl N-amino-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-5-8(6-4-7)11(10)9(12)13-2/h3-6H,10H2,1-2H3 |
Clé InChI |
IDMGPDOYBXNEOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)




![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)



